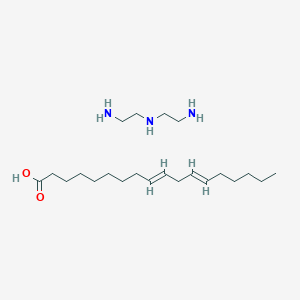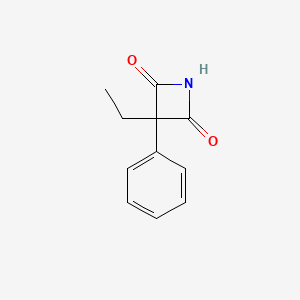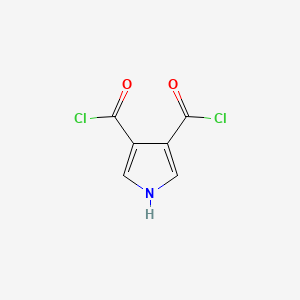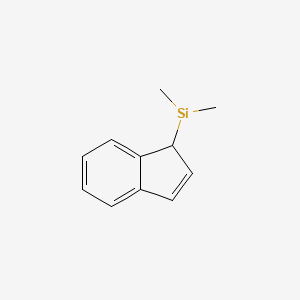
Cyclohexanol, 1-(1-methyl-2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexanol, 1-(1-methyl-2-propenyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with isoprene in the presence of a catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity.
Industrial Production Methods: In an industrial setting, the production of cyclohexanol, 1-(1-methyl-2-propenyl)- may involve the catalytic hydrogenation of the corresponding cyclohexanone derivative. This process is often carried out in a continuous flow reactor to ensure high efficiency and yield.
Types of Reactions:
Oxidation: Cyclohexanol, 1-(1-methyl-2-propenyl)- can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form cyclohexane derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxyl group in cyclohexanol, 1-(1-methyl-2-propenyl)- can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Cyclohexanone, 1-(1-methyl-2-propenyl)-.
Reduction: Cyclohexane, 1-(1-methyl-2-propenyl)-.
Substitution: Cyclohexyl chloride, 1-(1-methyl-2-propenyl)-.
Aplicaciones Científicas De Investigación
Cyclohexanol, 1-(1-methyl-2-propenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of cyclohexanol, 1-(1-methyl-2-propenyl)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Cyclohexanol, 1-(1-methyl-2-propenyl)- can be compared with other similar compounds, such as:
Cyclohexanol: Lacks the 1-methyl-2-propenyl substituent, making it less sterically hindered.
Cyclohexanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity.
1-Methylcyclohexanol: Has a methyl group instead of the 1-methyl-2-propenyl substituent, affecting its chemical properties.
Propiedades
Número CAS |
36971-11-6 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
1-but-3-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-3-9(2)10(11)7-5-4-6-8-10/h3,9,11H,1,4-8H2,2H3 |
Clave InChI |
VIUDIHSMXOBGFG-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)C1(CCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)




![1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14662046.png)






